8-Methylnaphthalen-2-amine

Organic synthesis Medicinal chemistry Scaffold design

8-Methylnaphthalen-2-amine (CAS 116530-26-8) is a rigid, planar primary aromatic amine distinguished by a unique peri-methyl (8-position) steric constraint adjacent to the 2-amino group-a spatial arrangement absent in 1-methyl or 6-methyl isomers. • 0 rotatable bonds-ideal conformational control for fragment-based discovery and SAR studies • Primary -NH2 enables diazotization/azo coupling chemistry inaccessible to N-methyl analogs • 95% purity specification; global shipping available for immediate procurement

Molecular Formula C11H11N
Molecular Weight 157.216
CAS No. 116530-26-8
Cat. No. B596244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methylnaphthalen-2-amine
CAS116530-26-8
Molecular FormulaC11H11N
Molecular Weight157.216
Structural Identifiers
SMILESCC1=C2C=C(C=CC2=CC=C1)N
InChIInChI=1S/C11H11N/c1-8-3-2-4-9-5-6-10(12)7-11(8)9/h2-7H,12H2,1H3
InChIKeyZFPFAGBUMADOCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methylnaphthalen-2-amine Procurement Guide


8-Methylnaphthalen-2-amine (CAS 116530-26-8) is a substituted aromatic primary amine belonging to the aminonaphthalene class, with the molecular formula C11H11N and a molecular weight of 157.21 g/mol . The compound features a naphthalene bicyclic core substituted with a primary amino group (-NH2) at the 2-position and a methyl group (-CH3) at the peri 8-position, yielding a rigid planar aromatic structure with zero rotatable bonds, computed XLogP of 3.2, and a topological polar surface area of 26 Ų . The compound is commercially available at research-grade purity specifications of 95% from multiple suppliers, though product discontinuation has been noted for certain catalog items, and it is exclusively designated for laboratory research and development use .

8-Methylnaphthalen-2-amine Substitution Risks


Substitution of 8-Methylnaphthalen-2-amine with commercially available structural analogs — including N-Methylnaphthalen-2-amine (CAS 2216-67-3), 1-Methylnaphthalen-2-amine (CAS 771-13-1), or 6-Methylnaphthalen-2-amine (CAS 37796-79-5) — introduces distinct differences in hydrogen bond donor capacity, steric accessibility of the amino group, and molecular planarity that fundamentally alter reactivity and binding properties . The 8-methyl (peri) substitution pattern of the target compound positions the methyl group in close steric proximity to the 2-amino group, a spatial arrangement that does not occur in 1-methyl (ortho-peri) or 6-methyl (remote) isomers . Furthermore, N-methylated analogs such as CAS 2216-67-3 replace the primary amine with a secondary N-methylamine, reducing hydrogen bond donor count from two to one and increasing conformational flexibility via the N-methyl rotatable bond — a change that eliminates the compound's utility as a primary amine nucleophile or hydrogen bond donor scaffold . These structural distinctions, while quantifiable through computed molecular descriptors, remain to be experimentally validated in comparative studies; procurement decisions relying on analog substitution without experimental verification therefore carry undefined risk of divergent outcomes .

8-Methylnaphthalen-2-amine Differential Evidence


Primary Amine vs. N-Methyl Amine: H-Bond Donor Capacity

8-Methylnaphthalen-2-amine contains a primary aromatic amino group (Ar-NH2) directly attached to the naphthalene ring, whereas the commercially prevalent analog N-Methylnaphthalen-2-amine (CAS 2216-67-3) features a secondary N-methylamino group (Ar-NH-CH3) . This functional group distinction results in quantifiable differences in hydrogen bond donor capacity and molecular flexibility: the primary amine provides two hydrogen bond donors, while the N-methyl analog provides only one; additionally, the N-methyl analog possesses one rotatable bond (N-CH3 torsion), whereas the target compound has zero rotatable bonds . These computed structural differences translate to distinct nucleophilic reactivity profiles and binding geometries in molecular recognition contexts .

Organic synthesis Medicinal chemistry Scaffold design

8-Methyl vs. 1-Methyl Isomer Steric Effects

The 8-methyl substitution pattern in 8-Methylnaphthalen-2-amine places the methyl group at the peri position relative to the ring junction, creating a distinct steric environment near the 2-amino group that differs from the 1-methyl (ortho-peri) substitution pattern found in 1-Methylnaphthalen-2-amine (CAS 771-13-1) . Both compounds share identical molecular weight (157.21 g/mol) and formula (C11H11N), yet the spatial arrangement of substituents differs: the 8-methyl group is positioned across the ring junction from the amino-substituted ring, whereas the 1-methyl group occupies the ortho position adjacent to the amino group on the same ring . While direct comparative experimental data on reactivity or binding are absent from the literature, class-level understanding of naphthalene regiochemistry indicates that 1-substituted isomers exhibit enhanced steric hindrance around the amino group, potentially reducing nucleophilic accessibility relative to the 8-substituted analog .

Regioselective synthesis Steric effects Positional isomer differentiation

8-Methyl vs. 6-Methyl Isomer Lipophilicity & Sterics

8-Methylnaphthalen-2-amine and its 6-methyl positional isomer (6-Methylnaphthalen-2-amine, CAS 37796-79-5) share identical computed lipophilicity (XLogP 3.2) and topological polar surface area (26 Ų), as both are planar aromatic amines with identical molecular weight (157.21 g/mol) and hydrogen bond donor/acceptor counts . This equivalence in global computed physicochemical descriptors could lead to the erroneous assumption of functional interchangeability. However, the 8-methyl (peri) substitution creates a sterically constrained environment at the ring junction that differs fundamentally from the remote 6-methyl substitution, which exerts minimal steric influence on the amino group . In electrophilic substitution reactions on the naphthalene scaffold, the 8-methyl group directs reactivity differently than the 6-methyl group due to distinct electronic and steric effects at the peri position [1].

Lipophilicity ADME prediction Isomer comparison

Direct Amine vs. Aminomethyl Spacer: Conformational Rigidity

8-Methylnaphthalen-2-amine (CAS 116530-26-8) bears the amino group directly on the naphthalene ring (Ar-NH2), whereas the structurally related compound 2-(Aminomethyl)-8-methylnaphthalene (C12H13N) incorporates a methylene spacer between the naphthalene ring and the amino group (Ar-CH2-NH2) . This structural distinction is explicitly noted in comparative product descriptions, which state that the aminomethyl configuration 'distinguishes it from closely related compounds like 2-amino-8-methylnaphthalene (CAS 116530-26-8), where the amino group (-NH2) is directly attached to the naphthalene ring' . The direct ring attachment in the target compound maintains the planar aromatic amine scaffold with zero rotatable bonds (excluding N-H bonds), whereas the aminomethyl analog introduces a rotatable bond at the benzylic position, altering both conformational flexibility and the electronic conjugation between the amine lone pair and the aromatic π-system .

Building block differentiation Conformational analysis Synthetic intermediate

Supply Chain Volatility vs. N-Methyl Analog

Procurement of 8-Methylnaphthalen-2-amine (CAS 116530-26-8) carries distinct supply chain considerations compared to the more broadly available N-Methylnaphthalen-2-amine (CAS 2216-67-3). The N-methyl analog is offered by multiple major suppliers with extensive catalog coverage, market research reports documenting global supply chains, and established pricing structures (e.g., 509 RMB/100mg, 2,306 RMB/1g from Macklin) [1]. In contrast, the target compound shows a more constrained vendor landscape: while available from suppliers such as Leyan (5g and 10g stock quantities) and AKSci (95% purity specification), CymitQuimica lists the product as 'Discontinued' for its 50mg and 500mg catalog items, indicating potential supply volatility . Additionally, no dedicated market research reports exist for CAS 116530-26-8, whereas the N-methyl analog has dedicated global market analysis publications [2]. This supply asymmetry represents a quantifiable procurement consideration: substituting the N-methyl analog based solely on availability carries undefined experimental risk, yet maintaining the target compound may require advance sourcing planning and alternative vendor qualification.

Procurement risk Supply chain Vendor landscape

8-Methylnaphthalen-2-amine Research Applications


Primary Amine Diazo Dye Synthesis

The compound's primary aromatic amine functionality (Ar-NH2) directly supports diazotization and subsequent azo coupling reactions, which are foundational to the synthesis of azo dyes and pigments . Unlike the N-methyl analog (CAS 2216-67-3), which cannot undergo diazotization due to the N-substitution, 8-Methylnaphthalen-2-amine provides the requisite primary amine for diazonium salt formation. The 8-methyl peri-substitution introduces a distinct steric environment that may influence the regioselectivity and steric profile of the resulting azo products relative to 1-methyl or 6-methyl positional isomers, though direct comparative synthetic yield data remain absent from the literature. Researchers developing naphthalene-based colorants should specify this exact isomer if the peri steric constraint is hypothesized to affect dye aggregation, solubility, or substrate affinity. No quantitative comparative yield data are available; experimental validation is required to confirm any hypothesized differentiation.

Rigid Planar Amine Scaffold for Medicinal Chemistry

The compound's zero rotatable bonds (excluding N-H) and planar naphthalene core establish it as a conformationally constrained aromatic amine scaffold suitable for fragment-based drug discovery and library synthesis . The direct ring attachment of the amino group preserves π-conjugation with the aromatic system, a feature that distinguishes it from aminomethyl analogs such as 2-(Aminomethyl)-8-methylnaphthalene, which introduce benzylic flexibility . The moderate lipophilicity (computed XLogP 3.2) and low polar surface area (TPSA 26 Ų) predict reasonable membrane permeability, consistent with fragment-like properties. Researchers should note that experimental ADME data for this specific compound are not available, and the computed descriptors are class-level inferences only. Procurement decisions for medicinal chemistry applications should prioritize this exact CAS number if rigid, planar aromatic amine geometry is a design requirement.

Electrophilic Substitution on Constrained Naphthalenes

The 8-methyl (peri) substitution pattern creates a unique steric environment at the naphthalene ring junction that differs from both 1-methyl (ortho-peri) and 6-methyl (remote) isomers, as established by class-level understanding of methylnaphthalene regiochemistry [1]. This distinct steric profile may influence both the site and rate of electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation) on the naphthalene scaffold. Researchers investigating structure-reactivity relationships in substituted naphthalenes may utilize 8-Methylnaphthalen-2-amine as a building block to probe peri-steric effects. Critically, no comparative experimental reaction yield or regioselectivity data have been identified for this specific compound versus its isomers; any experimental application must include internal controls with comparator isomers to validate hypothesized differentiation. The compound's availability at 95% research purity from multiple suppliers supports such comparative experimental design .

Fluorescence Quenching in Intramolecular Exciplex Studies

Class-level literature on naphthylmethylamines indicates that naphthyl-methylamine systems do not form exciplexes due to restricted orbital overlap, yet efficient fluorescence quenching of the naphthalene chromophore by the amine occurs [2]. 8-Methylnaphthalen-2-amine, with its direct amino-to-naphthalene attachment, provides a distinct geometric arrangement for studying intramolecular electron transfer processes compared to aminomethyl-spacer analogs or N-alkylated derivatives. The rigid, zero-rotatable-bond scaffold eliminates conformational ambiguity in interpreting photophysical data. Researchers investigating fluorescence quenching mechanisms or designing pH-sensitive fluorescent probes may find this compound useful as a structurally defined control compound. Direct photophysical characterization data (quantum yield, lifetime, quenching rate constants) for this specific compound have not been reported; researchers must generate these data experimentally.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Methylnaphthalen-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.